molecular formula C21H20N4O2 B2984229 2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933251-28-6

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2984229
CAS RN: 933251-28-6
M. Wt: 360.417
InChI Key: VYCPMKRJZGHSLQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in various studies related to its biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Compounds structurally related to 2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have been explored for their potential as human A3 adenosine receptor (AR) antagonists. Such compounds have demonstrated significant affinity and selectivity towards the hA3 AR, with certain derivatives showing low nanomolar affinity. This receptor specificity is crucial for counteracting neurotoxicity in in vitro models, suggesting potential applications in neuroprotective therapies (Squarcialupi et al., 2013).

  • The synthetic versatility of related pyrazolo[1,5-a]pyrimidine derivatives has been exploited to create compounds with antitumor and antimicrobial activities. These compounds, including enaminones and their reactions with various reagents, have yielded a range of biologically active molecules, underscoring the scaffold's utility in drug discovery (Riyadh, 2011).

Structural and Synthetic Studies

  • The structural analysis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has provided insights into its crystal structure and moderate anticancer activity. Such structural characterizations are vital for understanding the interaction mechanisms of these compounds with biological targets and for guiding the design of more potent derivatives (Lu Jiu-fu et al., 2015).

  • Pyrazolo[1,5-a]pyrimidines have also been investigated as intermediates for the synthesis of functional fluorophores. These compounds have shown significant fluorescence properties, making them potential candidates for use in biological imaging and as fluorescent probes (Castillo et al., 2018).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-11-20(23-15-7-6-8-16(12-15)26-2)25-21(22-14)13-18(24-25)17-9-4-5-10-19(17)27-3/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPMKRJZGHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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